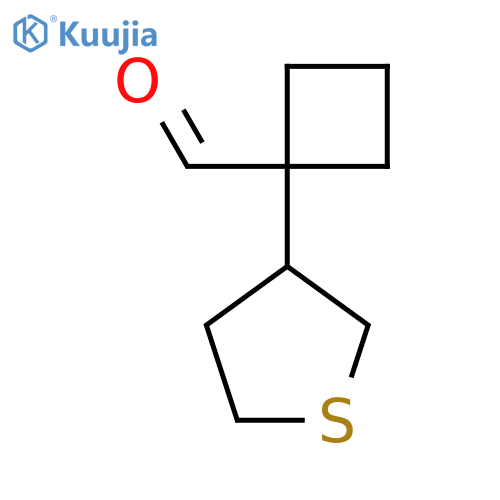Cas no 2024200-91-5 (1-(thiolan-3-yl)cyclobutane-1-carbaldehyde)
1-(チオラン-3-イル)シクロブタン-1-カルバアルデヒドは、複素環式チオランとシクロブタン骨格を有する有機化合物です。分子内にアルデヒド基を有することから、求核付加反応や還元反応など、多様な誘導体合成の出発原料として利用可能です。特に、チオラン環の硫黄原子が配位能を有するため、金属錯体形成や触媒設計への応用が期待されます。シクロブタン骨格の立体ひずみを活かした特異的反応性も注目され、医農薬中間体や機能性材料の合成研究において有用性が示唆されています。高い分子剛性と反応点の組み合わせが、精密合成化学における本化合物の特徴です。

2024200-91-5 structure
商品名:1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
- EN300-1621553
- 2024200-91-5
-
- インチ: 1S/C9H14OS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h7-8H,1-6H2
- InChIKey: DUEZTKUEXJXOPO-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)C1(C=O)CCC1
計算された属性
- せいみつぶんしりょう: 170.07653624g/mol
- どういたいしつりょう: 170.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.4Ų
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621553-1.0g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1621553-10000mg |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 10000mg |
$5774.0 | 2023-09-22 | ||
| Enamine | EN300-1621553-50mg |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 50mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1621553-0.1g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1621553-250mg |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 250mg |
$1235.0 | 2023-09-22 | ||
| Enamine | EN300-1621553-1000mg |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 1000mg |
$1343.0 | 2023-09-22 | ||
| Enamine | EN300-1621553-0.5g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1621553-5.0g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1621553-10.0g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1621553-0.05g |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde |
2024200-91-5 | 0.05g |
$1308.0 | 2023-06-04 |
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
2024200-91-5 (1-(thiolan-3-yl)cyclobutane-1-carbaldehyde) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
